molecular formula C7H14ClNO2S B15128284 (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride

(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride

Cat. No.: B15128284
M. Wt: 211.71 g/mol
InChI Key: YGXBDJTXFZTWEW-RGMNGODLSA-N
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Description

(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride, also known as S-allyl-L-homocysteine hydrochloride, is a compound with significant interest in various scientific fields. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s metabolism. The compound’s unique structure, which includes an allyl group attached to a sulfur atom, makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride typically involves the reaction of L-homocysteine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of homocysteine attacks the allyl bromide, forming the desired product. The reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allyl group, forming simpler derivatives.

    Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-allylated homocysteine derivatives.

    Substitution: Various substituted homocysteine derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and other proteins involved in metabolic pathways. The allyl group attached to the sulfur atom can undergo various chemical transformations, influencing the activity of enzymes such as cystathionine beta-synthase and cystathionine gamma-lyase. These enzymes play crucial roles in the metabolism of sulfur-containing amino acids, and their modulation can have significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Homocysteine: The parent compound without the allyl group.

    S-Methyl-L-homocysteine: A similar compound with a methyl group instead of an allyl group.

    S-Ethyl-L-homocysteine: A compound with an ethyl group attached to the sulfur atom.

Uniqueness

(2S)-2-Amino-4-(prop-2-en-1-ylsulfanyl)butanoic acid hydrochloride is unique due to the presence of the allyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool for studying the effects of sulfur-containing compounds in biological systems and for developing new therapeutic agents.

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

(2S)-2-amino-4-prop-2-enylsulfanylbutanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO2S.ClH/c1-2-4-11-5-3-6(8)7(9)10;/h2,6H,1,3-5,8H2,(H,9,10);1H/t6-;/m0./s1

InChI Key

YGXBDJTXFZTWEW-RGMNGODLSA-N

Isomeric SMILES

C=CCSCC[C@@H](C(=O)O)N.Cl

Canonical SMILES

C=CCSCCC(C(=O)O)N.Cl

Origin of Product

United States

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